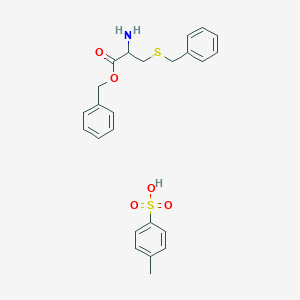

H-Cys(bzl)-obzl P-tosylate

Beschreibung

The exact mass of the compound H-Cys(bzl)-obzl P-tosylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Cys(bzl)-obzl P-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cys(bzl)-obzl P-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTFAXWXQKPW-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of H-Cys(Bzl)-OBzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and applications of S-Benzyl-L-cysteine benzyl ester p-toluenesulfonate salt, commonly abbreviated as H-Cys(Bzl)-OBzl p-tosylate. This crucial reagent serves as a cornerstone in modern peptide synthesis, offering a stable yet strategically cleavable building block for the incorporation of cysteine residues into complex peptide chains. This document will delve into its structural features, physicochemical characteristics, reactivity, and provide practical insights into its application in synthetic workflows.

Introduction: The Strategic Importance of Protected Cysteine Derivatives

Cysteine, with its reactive thiol side chain, is a pivotal amino acid in the structure and function of many peptides and proteins. The thiol group can form disulfide bridges, crucial for stabilizing tertiary and quaternary protein structures, and can also be a site for various chemical modifications. However, this inherent reactivity poses a significant challenge during stepwise peptide synthesis. Unprotected thiols can lead to a host of side reactions, including unwanted disulfide formation and interference with coupling reagents.

To circumvent these issues, protecting group chemistry is employed. H-Cys(Bzl)-OBzl p-tosylate is a fully protected cysteine derivative where the N-terminus is protonated and stabilized as a p-toluenesulfonate salt, the C-terminus is protected as a benzyl ester (OBzl), and the thiol side chain is protected as a benzyl ether (Bzl). This dual benzyl protection strategy offers robustness under various reaction conditions, making it a valuable asset in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a reagent are fundamental to its effective application. H-Cys(Bzl)-OBzl p-tosylate is a white crystalline powder with well-defined properties.[2]

Molecular Formula: C₂₄H₂₇NO₅S₂[3]

Molecular Weight: 473.6 g/mol [3]

CAS Number: 73995-16-1[3]

Structure:

Caption: General deprotection strategies for benzyl-protected cysteine.

4.3. Application in Peptide Synthesis: An Exemplary Protocol

H-Cys(Bzl)-OBzl p-tosylate is a valuable building block for the synthesis of peptides where the cysteine residue is introduced early in the sequence. The following is a generalized protocol for its use in solution-phase peptide synthesis.

Step-by-Step Methodology: Dipeptide Synthesis

-

Neutralization: Dissolve H-Cys(Bzl)-OBzl p-tosylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents), to neutralize the p-tosylate salt and generate the free amine.

-

Activation of the Coupling Partner: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) in an appropriate solvent.

-

Coupling: Add the neutralized H-Cys(Bzl)-OBzl solution to the activated amino acid solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by column chromatography or recrystallization.

This procedure can be extended for the synthesis of longer peptides by selective deprotection of the N-terminus and subsequent coupling with the next amino acid.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for H-Cys(Bzl)-OBzl p-tosylate is not universally available, information can be inferred from the MSDS of its components and similar compounds. [4][5]

-

General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

H-Cys(Bzl)-OBzl p-tosylate is a highly valuable and versatile building block in the field of peptide synthesis. Its robust dual benzyl protection strategy provides excellent stability during chain elongation, while established deprotection protocols allow for the timely unmasking of the cysteine residue for disulfide bond formation or other modifications. This guide has provided a detailed overview of its chemical properties, reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required for its successful implementation in their synthetic endeavors.

References

-

PubChem. H-Tyr(bzl)-obzl P-tosylate. [Link]

-

AAPPTec. MSDS - Safety Data Sheet: H-Cys(Bzl)-OMe HCl. [Link]

- Google Patents. US2793204A - Process for the synthesis of peptides.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

NIH. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]

-

Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]

-

NIH. Introduction to Peptide Synthesis. [Link]

-

ResearchGate. 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

Tersus Environmental. SAFETY DATA SHEET L-Cysteine, Free Base. [Link]

-

PubChem. Benzyl tosylate. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt physical characteristics.

An In-depth Technical Guide to the Physical Characteristics of S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt

Introduction and Strategic Significance

S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt (CAS No. 73995-16-1) is a pivotal derivative of the amino acid L-cysteine, engineered for enhanced utility in synthetic and pharmaceutical chemistry.[1][2][3][4] This compound serves as a critical intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs), particularly those targeting neurological and metabolic disorders.[1]

The strategic decision to utilize this molecule as a 4-toluenesulfonate (tosylate) salt is rooted in fundamental principles of chemical stability and material handling. The tosylate anion is a non-hygroscopic, bulky counter-ion that imparts a high degree of crystallinity to the parent molecule. This results in a stable, free-flowing solid that is significantly easier to handle, purify, and store than the corresponding free base, which is often an unstable oil. The salt form also demonstrates excellent solubility in various organic solvents, making it highly amenable to a wide range of reaction conditions.[1] This guide provides a detailed examination of its core physical characteristics, offering researchers and drug development professionals a comprehensive technical resource.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt are summarized below. These parameters are the primary indicators of identity, purity, and quality for any given batch of the material.

| Property | Value | Source(s) |

| CAS Number | 73995-16-1 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉NO₂S·C₇H₈O₃S | [1][3] |

| Molecular Weight | 473.59 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | 154-164 °C | [1] |

| Purity | ≥ 99% (by TLC) | [1] |

| Optical Rotation | [α]²⁴D = -19 ± 2º (c=1% in Methanol) | [1] |

| Storage Temperature | 0-8 °C | [1][2] |

Structural Elucidation and Spectroscopic Profile

The definitive structure of the compound comprises the S-benzyl-L-cysteine benzyl ester cation and the 4-toluenesulfonate anion.

Anticipated Spectroscopic Signatures:

While a dedicated spectrum for this specific salt is not publicly available, its profile can be reliably predicted from its constituent parts. An analyst should expect the following:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be complex but interpretable. Key signals would include:

-

Multiple aromatic protons between 7.0-8.0 ppm from the two benzyl groups and the tosylate ring system.

-

A characteristic singlet for the tosylate methyl group around 2.3 ppm.

-

Singlets or doublets for the benzylic CH₂ protons of the S-benzyl and O-benzyl groups, likely between 3.5 and 5.5 ppm.

-

Signals for the cysteine α-CH and β-CH₂ protons.

-

A broad signal for the ammonium (-NH₃⁺) protons.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group validation.

-

Strong absorption bands around 1730-1750 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.

-

Prominent, sharp bands around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹ indicative of the sulfonate (S=O) group.

-

Broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of the ammonium salt (N-H stretching).

-

Various peaks for aromatic C-H bonds.

-

-

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would primarily show the cationic component.

-

Positive Mode (ESI+): A strong peak at m/z ≈ 302.1, corresponding to the molecular ion of S-Benzyl-L-cysteine benzyl ester [C₁₇H₁₉NO₂S + H]⁺.

-

Negative Mode (ESI-): A strong peak at m/z ≈ 171.0, corresponding to the tosylate anion [C₇H₇O₃S]⁻.

-

Experimental Protocols for Physicochemical Characterization

To ensure the quality and identity of the material, a systematic workflow of characterization is essential. Each step serves as a validation check on the previous one.

Protocol 4.1: Melting Point Determination

-

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

-

Methodology:

-

Place a small, dry amount of the white powder into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a ramp rate of approximately 10-15 °C/minute initially, then slow to 1-2 °C/minute when the temperature is within 15 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is T₁-T₂. Compare this to the reference value of 154-164 °C.[1]

-

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Causality: TLC is a rapid, cost-effective method to qualitatively assess the number of components in a mixture. For a pure substance, a single spot should be observed. The retention factor (Rf) is a physical constant under specific conditions and serves as an identity check.

-

Methodology:

-

Prepare a developing chamber with a suitable mobile phase (e.g., a 9:1 mixture of Dichloromethane:Methanol). Allow the chamber to saturate with solvent vapor.

-

Dissolve a small amount of the sample in a suitable solvent like methanol.

-

Spot the solution onto a silica gel TLC plate, approximately 1 cm from the bottom.

-

Place the plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

-

Remove the plate and immediately mark the solvent front.

-

Visualize the spots. The aromatic rings in the compound allow for visualization under UV light (254 nm).

-

Self-Validation: A single spot confirms the absence of major impurities. Calculate the Rf value (distance traveled by spot / distance traveled by solvent front) and maintain it for batch-to-batch comparison.

-

Handling, Storage, and Stability

-

Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 0-8 °C, to minimize degradation over time.[1][2]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn. As a fine powder, handling should be done in a well-ventilated area or fume hood to avoid inhalation.

-

Stability: The tosylate salt form confers excellent stability.[1] It is less susceptible to oxidation and other forms of degradation compared to the free amino acid ester, making it a reliable reagent for long-term storage and use in multi-step syntheses.

Conclusion

S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt is a well-characterized and highly stable chemical intermediate. Its defined physical properties, including a distinct melting range, characteristic spectroscopic profile, and high purity, make it a reliable and valuable tool for researchers in peptide synthesis and pharmaceutical development. The systematic application of the characterization protocols outlined in this guide ensures the quality and integrity of the material, which is paramount for achieving reproducible and successful research outcomes.

References

-

Chem-Impex International. (n.d.). S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link]

-

J&K Scientific. (n.d.). S-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]

-

Bolchi, C., Bavo, F., Regazzoni, L. G., & Pallavicini, M. (2021). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to H-Cys(Bzl)-OBzl p-Tosylate: Synthesis, Application, and Strategic Utility in Peptide Chemistry

Introduction

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Cysteine, with its nucleophilic thiol side chain, presents a unique challenge and opportunity. The strategic use of protecting groups is essential to prevent unwanted side reactions, such as disulfide bond scrambling and alkylation, during peptide elongation. H-Cys(Bzl)-OBzl p-tosylate is a cornerstone building block in this context. It is a derivative of L-cysteine where the thiol group is protected by a benzyl (Bzl) group, the carboxylic acid is protected as a benzyl ester (OBzl), and the alpha-amino group is protonated and stabilized as a p-toluenesulfonate (tosylate) salt.

This guide provides an in-depth examination of this critical reagent, moving beyond simple data to explain the causality behind its synthesis, the strategic rationale for its use, and the technical considerations for its application in complex synthetic workflows.

Compound Identification and Physicochemical Profile

Precise identification is the foundation of chemical synthesis. The nomenclature and fundamental properties of this compound are summarized below.

-

IUPAC Name: (2R)-Benzyl 2-amino-3-(benzylthio)propanoate 4-methylbenzenesulfonate[1]

-

Common Synonyms: S-Benzyl-L-cysteine benzyl ester p-toluenesulfonate salt, L-Cys(Bzl)-OBzl·TosOH, H-Cys(Bzl)-OBzl Tos-OH[1][2][3]

The structure consists of the S- and O-protected cysteine core, which exists as a cation, and the p-toluenesulfonate anion.

Caption: Chemical structure of H-Cys(Bzl)-OBzl p-tosylate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇NO₅S₂ | [1][2] |

| Molecular Weight | 473.60 g/mol | [1][3][5] |

| Appearance | White powder | [2][3] |

| Melting Point | 154-164 °C | [3] |

| Optical Rotation [a]D²⁴ | -19 ± 2° (c=1% in Methanol) | [3] |

| Purity | ≥ 99% (TLC) | [3][4] |

| Storage Conditions | 0-8 °C, protect from moisture | [3][4] |

The Strategic Rationale of the Protecting Groups

The utility of H-Cys(Bzl)-OBzl p-tosylate stems from the specific roles of its constituent parts. Understanding the "why" behind this molecular design is crucial for its effective application.

-

S-Benzyl (Bzl) Thiol Protection: The benzyl group provides robust protection for the cysteine thiol. Its key feature is its stability under the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine)[6][7]. This stability made it a mainstay in traditional Boc/Bzl solid-phase peptide synthesis (SPPS)[8]. However, this same stability presents a challenge, as its removal requires very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can potentially degrade sensitive residues in the peptide sequence[6]. This characteristic makes it a specialized tool in modern Fmoc-SPPS, often reserved for syntheses where orthogonal protection schemes are required[6].

-

O-Benzyl (OBzl) Carboxyl Protection: The benzyl ester protects the C-terminus from participating in unwanted coupling reactions. Similar to the S-benzyl group, it is stable to the standard reagents used during peptide elongation but is cleaved under the same harsh acidic conditions (e.g., HF) or by catalytic hydrogenation.

-

p-Toluenesulfonate (Tosylate) Salt: The free alpha-amino group of the protected cysteine is basic. Reacting it with p-toluenesulfonic acid (p-TsOH) serves a dual purpose. Firstly, it forms a stable, non-hygroscopic, and highly crystalline salt, which greatly simplifies handling, purification by recrystallization, and long-term storage compared to the free amine or hydrochloride salt. Secondly, in the synthesis of the compound itself, p-TsOH acts as the essential acid catalyst for the Fischer-Speier esterification reaction[9].

Synthesis and Purification: An Experimental Protocol

The synthesis of H-Cys(Bzl)-OBzl p-tosylate is a classic example of Fischer-Speier esterification, where an acid catalyst drives the reaction between an amino acid and an alcohol. The protocol below is a self-validating system designed for high yield and purity.

Caption: Workflow for the synthesis of H-Cys(Bzl)-OBzl p-tosylate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add S-benzyl-L-cysteine (H-Cys(Bzl)-OH, 1.0 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), benzyl alcohol (3-5 eq.), and toluene (approx. 2-3 mL per gram of amino acid).

-

Causality: Toluene forms a low-boiling azeotrope with water, the byproduct of esterification. The Dean-Stark trap physically removes this water as it forms, driving the reaction equilibrium towards the product, a direct application of Le Châtelier's principle. Excess benzyl alcohol also helps drive the equilibrium forward. p-TsOH is the critical acid catalyst.

-

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates the complete consumption of the starting amino acid.

-

Product Precipitation (Work-up): Allow the reaction mixture to cool to room temperature. Transfer the solution to an Erlenmeyer flask and slowly add diethyl ether with vigorous stirring until the solution becomes persistently cloudy.

-

Causality: The desired product is a salt and is polar, making it insoluble in non-polar diethyl ether. The excess benzyl alcohol and toluene remain in solution. This step effectively isolates the crude product.

-

-

Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with copious amounts of diethyl ether to remove residual benzyl alcohol.

-

Purification: Recrystallize the crude solid. Dissolve the product in a minimal amount of hot methanol and then precipitate it by the slow addition of diethyl ether.

-

Causality: Recrystallization is a powerful purification technique for crystalline solids. The product is soluble in hot methanol but much less soluble at cold temperatures, while impurities may have different solubility profiles, allowing for separation.

-

-

Drying: Dry the pure, crystalline product under high vacuum to remove all residual solvents.

Applications in Peptide Synthesis

H-Cys(Bzl)-OBzl p-tosylate is a versatile intermediate for both solution-phase and solid-phase peptide synthesis.

A. Solution-Phase Synthesis In solution-phase synthesis, the compound can be used as the C-terminal starting material. The amino group is deprotonated in situ to the free amine, which is then coupled with an N-protected amino acid to form a dipeptide. This process is repeated to elongate the peptide chain.

B. Solid-Phase Peptide Synthesis (SPPS) While less common in modern Fmoc-based SPPS due to the harsh cleavage requirements, it remains a valuable tool. The primary application involves using its Nα-protected form (e.g., Fmoc-Cys(Bzl)-OH or Boc-Cys(Bzl)-OH) for incorporation into a peptide chain being synthesized on a solid support[6][10].

Caption: Incorporation of a Cys(Bzl) residue in a typical SPPS cycle.

Deprotection Strategy: The critical step that defines the utility of the S-benzyl group is the final cleavage and deprotection.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, cresol).

-

Mechanism: The strong acid protonates the benzyl ether and thioether linkages, facilitating their cleavage via an SN1 or SN2 mechanism. Scavengers are essential to trap the resulting benzyl cations, preventing them from re-alkylating other sensitive residues like tryptophan or methionine.

-

Considerations: Due to the extreme hazards of HF, this procedure requires specialized equipment and significant expertise. It is the primary reason why more labile protecting groups (e.g., Trityl (Trt), Acetamidomethyl (Acm)) are now more common in standard Fmoc-SPPS[11].

Quality Control and Analysis

Verifying the identity and purity of the synthesized product is a non-negotiable step for ensuring the integrity of subsequent research.

-

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the synthesis reaction's progress and assessing the purity of the final product[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation, showing characteristic peaks for the aromatic protons of the two benzyl groups and the tosylate, as well as the aliphatic protons of the cysteine backbone.

-

Melting Point: A sharp melting point range close to the literature value (154-164 °C) is a strong indicator of high purity[3].

-

Optical Rotation: Confirms the stereochemical integrity (L-configuration) of the amino acid, ensuring that no racemization occurred during synthesis[3].

Conclusion

H-Cys(Bzl)-OBzl p-tosylate is more than just a chemical intermediate; it is a product of strategic molecular design. Its robust S-benzyl and O-benzyl protecting groups offer stability for complex, multi-step syntheses, while its crystalline tosylate salt form ensures stability, purity, and ease of handling. While the harsh conditions required for its deprotection have led to its partial replacement by more labile alternatives in routine Fmoc synthesis, its specific stability profile guarantees its continued relevance in specialized applications, particularly in Boc-based strategies and complex drug discovery programs requiring orthogonal protection schemes. A thorough understanding of its underlying chemistry is essential for any scientist seeking to leverage its unique advantages in the synthesis of advanced peptides and pharmaceuticals.

References

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). H-Leu-OBzl . p-tosylate. [Link]

-

Vankatachalam, S. et al. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

-

Bolchi, C. et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

-

Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]

-

Cruickshank, D. W. J. et al. (2001). S-Benzyl-L-cysteine. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). H-Cys(pMeOBzl)-OH [2544-31-2]. [Link]

-

Aapptec Peptides. (n.d.). H-Cys(Bzl)-OH [3054-01-1]. [Link]

-

Coin, I. et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

de Gruijter, B. et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. CYSTEINE(BZL)-OBZL P-TOSYLATE | 73995-16-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of H-Cys(Bzl)-OBzl p-Tosylate in Common Laboratory Solvents

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key synthetic intermediates is paramount. H-Cys(Bzl)-OBzl p-tosylate, or S-benzyl-L-cysteine benzyl ester p-toluenesulfonate, is a crucial building block in peptide synthesis and the development of novel therapeutics. Its solubility and stability are critical parameters that dictate its handling, storage, and utility in various synthetic protocols. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and supported by actionable experimental protocols.

Understanding the Molecular Architecture: Implications for Solubility

The solubility of H-Cys(Bzl)-OBzl p-tosylate is a direct consequence of its molecular structure. It is a salt, composed of the protonated S-benzyl-L-cysteine benzyl ester cation and the p-toluenesulfonate anion. This structure possesses both significant nonpolar character, owing to the two benzyl groups, and polar characteristics, due to the charged amino group and the sulfonate anion. This amphipathic nature results in a nuanced solubility profile across the spectrum of common laboratory solvents.

Neutral organic compounds are generally more soluble in organic solvents than in water.[1] However, the presence of ionizable groups, as in the case of this p-tosylate salt, can increase aqueous solubility.[1] The bulky, hydrophobic benzyl groups will dominate its interaction with nonpolar solvents, while the ionic salt portion will favor dissolution in polar solvents.

Table 1: Qualitative Solubility Profile of H-Cys(Bzl)-OBzl p-Tosylate

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Medium to High | The p-tosylate salt structure enhances solubility in protic solvents capable of hydrogen bonding and solvating ions. However, the large hydrophobic benzyl groups may limit very high solubility, particularly in water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have high dielectric constants, enabling them to effectively solvate the ionic components of the salt. Their organic nature also accommodates the hydrophobic benzyl groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Medium | The moderate polarity of THF may allow for some dissolution, but the low polarity of diethyl ether will likely result in poor solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium | These solvents can solvate the organic portions of the molecule well, and their moderate polarity may interact favorably with the ion pair. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | The highly nonpolar nature of these solvents is incompatible with the ionic salt portion of the molecule, leading to poor solubility. |

Navigating Chemical Stability: Potential Degradation Pathways

The stability of H-Cys(Bzl)-OBzl p-tosylate is a critical consideration for its storage and use in chemical reactions. Several potential degradation pathways exist, primarily related to the benzyl ester and the S-benzyl protecting groups.

Hydrolysis of the Benzyl Ester

The benzyl ester functionality is susceptible to hydrolysis, which can be catalyzed by both acid and base.[2] Under aqueous conditions, particularly at non-neutral pH, the ester can be cleaved to yield S-benzyl-L-cysteine and benzyl alcohol. The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[3] Alkaline conditions, in particular, can significantly accelerate the rate of ester hydrolysis.[3]

Reactions of the S-Benzyl Group

The S-benzyl group is generally more stable than the benzyl ester. However, it is not entirely inert. Strong acids can cause cleavage of the S-benzyl bond. Furthermore, the cysteine sulfur is nucleophilic and can participate in side reactions. The stability of S-substituted cysteine derivatives can be pH-dependent; for instance, S-(purin-6-yl)-l-cysteine shows maximal degradation at neutral pH and is more stable under highly acidic or basic conditions.[4] While the S-benzyl group is generally robust, prolonged exposure to harsh conditions or incompatible reagents should be avoided.

Racemization

Amino acid esters, especially those with electron-withdrawing groups, can be susceptible to racemization under certain conditions, such as in high-boiling point solvents like toluene during their synthesis.[5][6] While H-Cys(Bzl)-OBzl p-tosylate is typically supplied as a single enantiomer, exposure to basic conditions or elevated temperatures could potentially lead to a loss of chiral purity.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data for H-Cys(Bzl)-OBzl p-tosylate in a specific solvent system, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8][9]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then measured, typically by a chromatographic technique like HPLC.

Protocol:

-

Preparation: Add an excess amount of H-Cys(Bzl)-OBzl p-tosylate to a series of vials containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time should be sufficient to reach a thermodynamic equilibrium, which may range from 24 to 72 hours.[7] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, pre-warm or cool the syringe to the equilibration temperature. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of H-Cys(Bzl)-OBzl p-tosylate is used to determine the concentration in the saturated solution.

Assessing Stability: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the degradation of H-Cys(Bzl)-OBzl p-tosylate over time and under various conditions. A well-developed HPLC method can separate the intact compound from its potential degradation products, allowing for precise quantification of its purity and stability.[10][11][12]

Protocol for Developing a Stability-Indicating HPLC Method

1. Initial Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of H-Cys(Bzl)-OBzl p-tosylate.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with a small amount of acid like formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: The benzyl groups provide strong UV absorbance, making a UV detector set at a wavelength around 220 nm or 254 nm a suitable choice.

2. Forced Degradation Studies (Stress Testing):

To ensure the method is stability-indicating, the compound is subjected to forced degradation under various stress conditions to generate potential degradation products.[10][13]

-

Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

3. Method Optimization:

Analyze the stressed samples by HPLC and optimize the chromatographic conditions (e.g., gradient profile, mobile phase pH, column temperature) to achieve adequate separation between the parent peak and all degradation product peaks. The goal is to have a resolution of at least 1.5 between all adjacent peaks.

4. Method Validation:

Once the method is optimized, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[13]

Conclusion and Recommendations

H-Cys(Bzl)-OBzl p-tosylate is a versatile and valuable reagent in chemical synthesis. A thorough understanding of its solubility and stability is essential for its effective use. While it is expected to exhibit good solubility in polar aprotic solvents like DMF and DMSO, its stability is likely to be compromised by strongly acidic or basic conditions and elevated temperatures. For optimal results, it is recommended to store the compound in a cool, dry place and to use it in neutral or mildly acidic reaction conditions where possible.

The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability of H-Cys(Bzl)-OBzl p-tosylate in their specific applications. By employing these self-validating methodologies, scientists and drug development professionals can ensure the quality and reliability of their experimental outcomes, ultimately contributing to the successful advancement of their research and development programs.

References

-

Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Part X. The alkaline hydrolysis of some benzoic esters in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 53(1), 30-36. [Link: [Link]]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link: [Link]]

-

B-Ali, A., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link: [Link]]

-

Chang, T. K., & Weber, G. F. (1995). Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. Chemical Research in Toxicology, 8(5), 733–739. [Link: [Link]]

-

Drake University. (n.d.). Development of a Stability-Indicating Reverse-phase HPLC Method for M1 Peptide Extracts. [Link: [Link]]

-

European Directorate for the Quality of Medicines & HealthCare. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online. [Link: [Link]]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link: [Link]]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link: [Link]]

-

Patel, R. P., & Price, S. (1967). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 32(12), 3884–3886. [Link: [Link]]

-

Das, S., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science. [Link: [Link]]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link: [Link]]

-

International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link: [Link]]

-

Kim, D., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link: [Link]]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link: [Link]]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link: [Link]]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link: [Link]]

-

Grigor'eva, D. N., et al. (1984). [Cysteine stability in aqueous amino acid solutions]. Prikladnaia biokhimiia i mikrobiologiia, 20(3), 387-392. [Link: [Link]]

-

Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278. [Link: [Link]]

-

Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9684-9781. [Link: [Link]]

-

Pyle, R. E., & Routh, J. I. (1942). Stability of Cysteine Solutions. Proceedings of the Iowa Academy of Science, 49(1), 288-289. [Link: [Link]]

-

Wikipedia. (n.d.). Organic chemistry. [Link: [Link]]

-

Journal of Emerging Technologies and Innovative Research. (2019). A KINETIC STUDY OF OXIDATION OF ORGANIC SUBSTRATE BENZYL ALCOHOL BY QUINOXALINIUM DICHROMATE. [Link: [Link]]

-

Loo, B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link: [Link]]

-

Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Turkish Journal of Chemistry, 29(5), 525-533. [Link: [Link]]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1565–1574. [Link: [Link]]

-

Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of General Physiology, 129(5), 357–362. [Link: [Link]]

- Google Patents. (n.d.). Stabilized cysteine solution. [Link: ]

Sources

- 1. Organic chemistry - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. irjpms.com [irjpms.com]

- 13. tandfonline.com [tandfonline.com]

The Enduring Workhorse: A Technical Guide to S-Benzyl-Protected Cysteine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of available protective chemistries, the S-benzyl group for the thiol side chain of cysteine holds a significant, albeit traditional, position. This guide offers an in-depth exploration of S-benzyl-protected cysteine, moving beyond a simple recitation of protocols to provide a deeper understanding of its chemical principles, practical applications, and the rationale behind its continued, albeit selective, use in modern peptide chemistry.

The S-Benzyl Group: A Historical Perspective and Chemical Rationale

The benzyl (Bzl or Bn) group was one of the earliest and most widely adopted protecting groups for the sulfhydryl moiety of cysteine, particularly within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] Its popularity stemmed from its general stability to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group (typically 50% trifluoroacetic acid in dichloromethane).[2][3] This differential stability is the foundation of its utility in this classic synthetic approach.

The core principle of the Boc/Bzl strategy is the use of graded acid lability for deprotection.[2] While the N-terminal Boc group is readily removed by moderate acids, the more robust benzyl-based side-chain protecting groups, including S-benzyl on cysteine, require much stronger acids for cleavage.[2][3] This orthogonality, though not absolute, allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected.[2]

Why Benzyl? The Chemical Logic:

The stability of the S-benzyl thioether linkage is attributed to the strength of the sulfur-carbon bond. Cleavage of this bond necessitates harsh acidic conditions, typically involving strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4] These potent acids protonate the sulfur atom, facilitating the departure of the benzyl group as a stable benzyl cation.

Deprotection of S-Benzyl Cysteine: Mechanisms and Critical Considerations

The removal of the S-benzyl group is a critical and often challenging step that dictates the success of the overall synthesis. The cleavage proceeds through one of two primary mechanistic pathways, SN1 or SN2, depending on the specific acid and scavenger cocktail employed.[4]

The SN1 Mechanism: A Cationic Route

In the presence of a very strong acid like HF, the deprotection predominantly follows an SN1 (substitution nucleophilic unimolecular) pathway. The acid protonates the thioether sulfur, and the benzyl group departs as a resonance-stabilized benzyl carbocation. This cation is highly reactive and can lead to undesired side reactions if not effectively "trapped" by scavengers.

The SN2 Mechanism: A Milder Alternative

A lower acidity environment, often achieved by using a mixture of a strong acid like TFMSA with trifluoroacetic acid (TFA) and a soft nucleophile like dimethyl sulfide (DMS) or thioanisole, favors an SN2 (substitution nucleophilic bimolecular) mechanism.[4] In this concerted process, the nucleophilic scavenger directly attacks the benzylic carbon, displacing the sulfur atom and avoiding the formation of a free carbocation. This approach is generally considered milder and can reduce the incidence of cation-mediated side reactions.[4]

Experimental Workflows and Methodologies

The successful application of S-benzyl cysteine hinges on the meticulous execution of both the peptide synthesis and the final deprotection step.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(Bzl)-OH

The following is a generalized protocol for the incorporation of Boc-Cys(Bzl)-OH into a peptide sequence using manual Boc-SPPS.

Experimental Protocol: Boc-SPPS Cycle

-

Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[3] Swell the resin in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[2]

-

Washes: Wash the resin thoroughly with DCM, followed by a neutralization step using 10% diisopropylethylamine (DIEA) in DCM.[2] Subsequently, wash again with DCM and dimethylformamide (DMF).

-

Amino Acid Coupling: Dissolve the incoming Boc-amino acid (including Boc-Cys(Bzl)-OH) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add DIEA and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Cleavage and Deprotection of S-Benzyl Group

The final cleavage and deprotection step is the most critical and requires careful consideration of the peptide sequence and the presence of sensitive residues.

Experimental Protocol: HF Cleavage (High Acidity, SN1-favored)

Caution: Anhydrous HF is extremely toxic and corrosive, requiring specialized equipment and handling procedures.

-

Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.[5]

-

Scavenger Addition: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger mixture, typically containing anisole or cresol, to trap the generated benzyl cations.

-

HF Distillation: Cool the apparatus to -78°C (dry ice/acetone bath) and distill anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Collect the precipitated peptide by filtration and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: TFMSA Cleavage (Lower Acidity, SN2-favored)

-

Resin Preparation: Dry the peptide-resin under high vacuum.[5]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFMSA, TFA, and a scavenger such as thioanisole or DMS.[4] A typical ratio is 1:10:1 (TFMSA:TFA:scavenger).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-2 hours.

-

Peptide Precipitation: Precipitate the peptide with cold diethyl ether.

-

Purification: Collect and purify the peptide as described for the HF cleavage method.

Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies

The harsh acidic conditions required for S-benzyl deprotection can lead to several side reactions, compromising the yield and purity of the final peptide.[1][5]

Common Side Reactions:

-

Alkylation of Tryptophan and Methionine: The benzyl cation generated during SN1 cleavage is an electrophile that can attack the nucleophilic side chains of tryptophan and methionine.[3][5]

-

Oxidation of Cysteine: The free thiol of cysteine can be susceptible to oxidation, leading to the formation of disulfides or sulfoxides, particularly during workup.[1]

-

Aspartimide Formation: Peptides containing aspartic acid residues can be prone to the formation of a cyclic aspartimide intermediate under acidic conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[3]

Mitigation Strategies:

The key to minimizing these side reactions lies in the judicious use of scavengers in the cleavage cocktail.[5][6]

| Scavenger | Target Side Reaction | Mechanism of Action |

| Anisole/Cresol | Alkylation of Trp, Met | Acts as a carbocation trap through electrophilic aromatic substitution. |

| Thioanisole/DMS | Alkylation of Trp, Met; promotes SN2 | Soft nucleophiles that trap carbocations and facilitate the SN2 cleavage mechanism.[4] |

| 1,2-Ethanedithiol (EDT) | Tryptophan modification, Cys reattachment | A potent reducing agent and scavenger for various reactive species.[5] |

| Water | General scavenger | Can act as a nucleophile to quench carbocations. |

Data Presentation: Comparison of Cleavage Cocktails

| Cleavage Cocktail | Key Components | Primary Mechanism | Advantages | Disadvantages |

| HF/Anisole | Anhydrous HF, Anisole | SN1 | Effective for complete deprotection | Highly toxic, requires special equipment, potential for side reactions |

| TFMSA/TFA/Thioanisole | TFMSA, TFA, Thioanisole | SN2-favored | Milder conditions, reduced side reactions | TFMSA is highly corrosive |

| Reagent K | TFA, Water, Phenol, Thioanisole, EDT | Mixed | "Universal" cocktail for complex peptides | Malodorous, complex mixture |

The S-Benzyl Group in the Modern Peptidergic Landscape

While the Fmoc/tBu strategy has become the dominant methodology in SPPS due to its milder conditions, the S-benzyl group still finds application in specific scenarios:[1]

-

Boc-SPPS: It remains a standard protecting group for cysteine in Boc-based syntheses.

-

Synthesis of Complex Peptides: In some cases, the unique deprotection conditions of the S-benzyl group can offer an orthogonal handle in the synthesis of peptides with multiple disulfide bonds, although other protecting groups are now more commonly used for this purpose.[7]

-

Cost-Effectiveness: For large-scale synthesis where cost is a primary consideration, Boc-amino acids, including Boc-Cys(Bzl)-OH, can be more economical.

Authoritative Grounding: A Comparative Overview

The choice of a cysteine protecting group is a critical strategic decision in peptide synthesis.[8]

| Protecting Group | Cleavage Conditions | Orthogonality in Fmoc-SPPS | Key Advantages | Key Disadvantages |

| S-Benzyl (Bzl) | Strong acid (HF, TFMSA) | Not compatible | Stable, historical precedent in Boc-SPPS | Harsh cleavage, potential for side reactions |

| S-Trityl (Trt) | Mild acid (TFA) | No | Cleaved simultaneously with resin cleavage | Can cause some side reactions |

| S-Acetamidomethyl (Acm) | Iodine, mercury(II), silver(I) | Yes | Orthogonal to both Boc and Fmoc strategies | Removal requires potentially toxic heavy metals or iodine |

| S-tert-Butyl (tBu) | Strong acid, reducing agents | No | Stable to TFA | Can lead to t-butylation side reactions |

Visualizing the Workflow

Conclusion

The S-benzyl protecting group for cysteine, while a veteran of peptide chemistry, remains a relevant tool, particularly within the context of Boc-SPPS. Its robust nature and the specific, albeit harsh, conditions required for its removal provide a distinct strategic option for peptide chemists. A thorough understanding of the underlying deprotection mechanisms, the potential for side reactions, and the critical role of scavengers is paramount for its successful implementation. While newer, milder protecting group strategies have gained prominence, the S-benzyl group's reliability and historical significance ensure its place in the comprehensive toolkit of the modern peptide scientist.

References

-

Spears, R. J., & Burlina, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(21), 12352-12420. [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Cudic, M., & Fields, G. B. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 15(4), 281-291. [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. [Link]

-

ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

G. T. T. Z. et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(3), 133-139. [Link]

-

American Chemical Society. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Strategic Use of H-Cys(Bzl)-OBzl p-Tosylate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic incorporation of S-Benzyl-L-cysteine benzyl ester p-tosylate salt (H-Cys(Bzl)-OBzl p-tosylate) into solid-phase peptide synthesis (SPPS) workflows. While not a conventional building block for standard Fmoc- or Boc-SPPS, its unique trifunctional nature—a free amine, a benzyl-protected thiol, and a benzyl-protected carboxyl group—offers specialized applications in advanced peptide synthesis. This document explores two primary strategies for its use: (1) Pre-synthesis Nα-Fmoc protection for subsequent use as a C-terminal residue, and (2) A side-chain anchoring approach for the synthesis of peptides with a C-terminal benzyl ester. We delve into the causality behind experimental choices, address potential challenges such as racemization and side-product formation, and provide detailed, self-validating protocols for each critical step, from precursor preparation to final cleavage.

Introduction: Understanding the Strategic Value of H-Cys(Bzl)-OBzl p-Tosylate

H-Cys(Bzl)-OBzl p-tosylate is a derivative of cysteine where the thiol side chain (S) and the C-terminal carboxylic acid are both protected by benzyl (Bzl) groups. The α-amino group is unprotected and available for reaction, stabilized as a p-toluenesulfonate (tosylate) salt. The core utility of the S-benzyl protecting group in modern Fmoc-SPPS lies in its high stability to trifluoroacetic acid (TFA), the standard reagent used for final peptide cleavage and removal of most common side-chain protecting groups (e.g., tBu, Trt, Boc).[1] This stability makes it an orthogonal protecting group, essential for complex strategies such as the regioselective formation of multiple disulfide bonds.[1]

However, the simultaneous presence of a C-terminal benzyl ester complicates its direct use in a standard SPPS cycle, which typically starts with an Nα-protected amino acid with a free carboxylic acid. This guide will illuminate the pathways to harness the unique protective group combination of this reagent for advanced synthetic objectives.

Chemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of the reagent.

| Property | Guideline | Rationale |

| Appearance | White to off-white crystalline solid. | |

| Storage | Store at -20°C, desiccated.[2] | Prevents degradation from moisture and heat. The tosylate salt is generally stable at room temperature for short periods, but long-term storage requires cold and dry conditions. |

| Handling | Allow the vial to warm to room temperature in a desiccator before opening.[2] | Prevents condensation of atmospheric moisture onto the cold solid, which can hydrolyze the ester or affect reactivity. |

| Safety | Handle with appropriate personal protective equipment (gloves, safety glasses). The toxicological properties are not fully investigated.[2] | Standard laboratory practice for handling chemical reagents. |

Strategic Application in SPPS: Two Primary Pathways

The utilization of H-Cys(Bzl)-OBzl p-tosylate in SPPS is not a "plug-and-play" process. It requires a deliberate strategic choice based on the final peptide's desired characteristics. We present two robust methodologies.

Strategy A: Pre-synthesis Nα-Fmoc Protection and C-Terminal Anchoring

This strategy involves converting the starting material into a standard Fmoc-protected amino acid derivative, Fmoc-Cys(Bzl)-OBzl, before SPPS. This derivative can then be used to synthesize a peptide that is fully protected at the C-terminus and the cysteine side chain, which is ideal for creating peptide fragments for subsequent ligation.

Caption: Workflow for preparing and using Fmoc-Cys(Bzl)-OBzl in SPPS.

Rationale: The first step is to neutralize the tosylate salt to generate the free amine, which is the reactive nucleophile required for the subsequent reaction with an Fmoc-donating reagent like Fmoc-OSu.

-

Neutralization:

-

Dissolve H-Cys(Bzl)-OBzl p-tosylate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) or an aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.[3] The goal is to deprotonate the ammonium salt to the free amine.

-

-

Fmoc Protection:

-

To the solution containing the free amine, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.).

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Fmoc-OSu is a stable, crystalline solid that reacts cleanly with the primary amine to form the highly stable Fmoc-carbamate.[3]

-

-

Workup and Purification:

-

Once the reaction is complete, perform an acidic workup (e.g., wash with dilute HCl) to remove excess base, followed by a basic wash (e.g., NaHCO₃) to remove unreacted Fmoc-OSu and its byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield pure Fmoc-Cys(Bzl)-OBzl.

-

Rationale: This protocol attaches the custom building block to a solid support. The choice of resin and coupling method is critical for achieving good loading and preventing side reactions. A hydroxymethyl-functionalized resin like Wang resin is suitable for creating an ester linkage that is cleavable under moderate acid conditions (TFA).[4]

-

Resin Preparation: Swell Wang resin (1.0 eq.) in DCM or N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

Activation & Coupling:

-

Dissolve Fmoc-Cys(Bzl)-OBzl (3.0 eq.) in DCM.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Warning: DMAP is highly effective but can increase the risk of racemization, especially for cysteine.[5] Careful monitoring is essential.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

-

Capping: After coupling, wash the resin and treat it with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted hydroxyl groups on the resin.

-

Peptide Elongation: Proceed with standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by coupling of the next Fmoc-amino acid).[6]

Strategy B: Side-Chain Anchoring of a C-Terminal Cysteine Benzyl Ester

This more elegant and efficient strategy leverages the reactivity of the cysteine thiol to directly anchor the C-terminal residue to the resin, preserving the C-terminal benzyl ester. This method is particularly useful for synthesizing peptides where the C-terminal ester is a key feature of the final molecule.[7]

Caption: Side-chain anchoring strategy for SPPS of C-terminal Cys-OBzl peptides.

Rationale: Trityl-based resins (like 2-chlorotrityl chloride resin) are highly acid-labile and react readily with nucleophiles like thiols. Anchoring via the side chain leaves the Nα-Fmoc group ready for deprotection and the C-terminal benzyl ester intact and protected.[7]

-

Precursor Preparation: Prepare Fmoc-Cys-OBzl from H-Cys(Bzl)-OBzl p-tosylate as described in Protocol 2.1. Note that for this step, the S-benzyl group must be removed to free the thiol for anchoring. This would typically be done via sodium in liquid ammonia, which is a hazardous procedure. A more practical starting material for this strategy would be Fmoc-Cys(H)-OBzl, which is not the topic of this guide. However, to adapt the user's specified starting material , a theoretical but complex approach would be required: first, protect the amine with Fmoc, then selectively deprotect the S-benzyl group without affecting the O-benzyl ester. Given the similar lability of benzyl groups, this is synthetically challenging.

Scientist's Note: For the practical synthesis of a C-terminal cysteine benzyl ester peptide via side-chain anchoring, the recommended starting material is an Nα-Fmoc protected cysteine benzyl ester with a free thiol, such as Fmoc-Cys(Trt)-OBzl where the Trt group can be selectively removed on-resin, or ideally Fmoc-Cys(H)-OBzl. For the purpose of this guide, we will proceed assuming Fmoc-Cys(H)-OBzl has been prepared.

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

-

Anchoring Reaction:

-

Dissolve the prepared Fmoc-Cys(H)-OBzl (1.5 eq.) in anhydrous DCM.

-

Add DIPEA (3.0 eq.) to the solution.

-

Add the solution to the swollen resin and agitate for 1-2 hours at room temperature. The DIPEA acts as a base to facilitate the nucleophilic attack of the thiol onto the resin's chloro-trityl linker.

-

Quench the reaction and cap unreacted sites by adding methanol (0.8 mL per gram of resin) and agitating for 15 minutes.

-

-

Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.

-

Peptide Elongation: The resin is now ready for standard Fmoc-SPPS, starting with the deprotection of the Fmoc group on the anchored cysteine residue.

Critical Considerations in Cysteine Peptide Synthesis

Racemization

Cysteine residues are notoriously prone to racemization during the activation step of coupling.[5] This is particularly acute when using base-mediated methods like HBTU/DIPEA.

Mitigation Strategies:

-

Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which act as racemization suppressants.[5]

-

Base Selection: Use a less hindered or weaker base than DIPEA, such as 2,4,6-trimethylpyridine (collidine), where possible.[8]

-

Coupling Reagents: Carbodiimide-based coupling reagents like DIC in combination with HOBt or Oxyma are generally safer in terms of minimizing racemization compared to phosphonium or aminium-based reagents.[5]

Final Cleavage and Deprotection of Benzyl Groups

The key feature of the S-benzyl and O-benzyl groups is their stability to TFA. Their removal requires harsher, specialized conditions.

Rationale: Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are required to cleave the stable benzyl-sulfur and benzyl-ester bonds. This is the standard final step in traditional Boc/Bzl SPPS.[9][10]

Warning: HF is extremely hazardous and requires specialized equipment and training. TFMSA is a safer alternative but is still highly corrosive.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for TFMSA cleavage (the "low-TFMSA" method) is:

-

TFMSA (10%)

-

TFA (80%)

-

Thioanisole (5%)

-

m-Cresol (5%)

-

-

Reaction: Cool the peptide-resin in an ice bath. Add the pre-chilled cleavage cocktail and stir at 0-4°C for 2-4 hours.

-

Precipitation and Isolation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet several times with cold ether.

-

Purification: Dry the crude peptide and purify by reverse-phase HPLC.

Rationale: This method uses a catalyst (Palladium on Carbon, Pd/C) and a hydrogen source to reductively cleave the benzyl groups. It is a much milder alternative to strong acids but is incompatible with other reducible groups (e.g., Trp, Met).[10]

-

Peptide Preparation: The protected peptide must first be cleaved from the SPPS resin using a method orthogonal to the benzyl groups (e.g., using a highly acid-labile linker like 2-chlorotrityl and cleaving with 1-5% TFA in DCM).

-

Reaction Setup:

-

Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid, or DMF).

-

Add Pd/C catalyst (10% by weight of the peptide).

-

Bubble hydrogen gas (H₂) through the solution or perform the reaction under an H₂ atmosphere (balloon or Parr hydrogenator).

-

-

Reaction: Stir vigorously at room temperature for 4-24 hours. Monitor by HPLC/MS.

-

Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.

Troubleshooting and Side Reactions

| Issue | Cause | Solution |

| S-Alkylation | During strong acid cleavage, the liberated benzyl cation can re-alkylate the newly deprotected cysteine thiol or other nucleophilic residues like Trp and Met.[11][12] | Use a robust scavenger cocktail. Thioanisole and m-cresol are effective cation scavengers that trap the benzyl cations before they can cause side reactions.[11] |

| Incomplete Deprotection | The S-benzyl group is very stable. Insufficient reaction time or inadequate acid strength can lead to incomplete removal. | Ensure sufficient reaction time (2-4 hours) and use fresh, high-quality strong acid (HF or TFMSA). Monitor cleavage completion with a test cleavage on a small sample. |

| β-elimination | During Fmoc deprotection with piperidine, C-terminal cysteine esters can undergo β-elimination to form a dehydroalanine intermediate, which can then react with piperidine.[13] | Minimize exposure time to piperidine. Use 20% piperidine in DMF for shorter times (e.g., 2 x 5 min) rather than a single long exposure. Using a bulkier side-chain protecting group (like Trityl, if applicable in other contexts) can also reduce this side reaction.[8] |

Conclusion

H-Cys(Bzl)-OBzl p-tosylate is a specialized reagent for advanced peptide synthesis. Its effective use in SPPS is contingent on a strategic approach, either through pre-synthesis modification into a usable Fmoc-protected building block or through a more complex side-chain anchoring strategy. The primary value of the dual benzyl protection lies in its orthogonality to standard Fmoc-SPPS conditions, enabling the synthesis of protected peptide fragments or peptides with specific C-terminal modifications. Successful application demands careful attention to coupling conditions to mitigate racemization and the use of appropriate strong acid cleavage cocktails with scavengers to ensure complete deprotection and high purity of the final product.

References

- BenchChem. (2025). Application Note: Cleavage Cocktails for Peptides Containing Cys(Bzl).

- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

-

Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(5), 333-349. [Link]

- BenchChem. (2025). A Comparative Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis: Spotlight on Fmoc-Cys(Bzl)-OH.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

- AAPPTEC. (n.d.). Peptide Synthesis Resins.

- BenchChem. (2025). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Letters in Peptide Science, 4(3), 153-156.

- Palasek, S. A., et al. (2007). On-resin peptide ligation via C-terminus benzyl ester.

- BenchChem. (2025). Technical Support Center: Optimization of Cleavage Conditions for Cys(Bzl)-Containing Peptides.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.

-

Royal Society of Chemistry. (2017). The greening of peptide synthesis. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]

- Han, Y., Albericio, F., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of organic chemistry, 62(13), 4307-4312.

- Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163-4.

-

National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.

- BenchChem. (2025). The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis.

- Thermo Fisher Scientific. (n.d.). Handling and Storage Instruction Custom Peptides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. peptide.com [peptide.com]

- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: A Comprehensive Protocol for Solution-Phase Synthesis of Cysteine-Containing Peptides

Introduction: The Strategic Importance of Cysteine in Peptide Therapeutics